XRPD Fingerprint: Crystalline Form A Provides Solid-State Identity Differentiation from Amorphous and Alternative Polymorphs
N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide has been characterized as crystalline Form A with a unique XRPD diffraction pattern. This pattern, reported in USPTO patent gazette data, defines the solid-state identity of the compound and distinguishes it from other polymorphs (e.g., Form 2, which shows peaks at 9.5°, 11.8°, 14.1°, 14.6°, 17.7°, and 18.5° 2θ) [1]. No evidence of other crystalline forms has been reported for this specific compound to date. Procurement of material without verified XRPD matching risks receiving an amorphous or differently polymorphic batch, which can exhibit up to 2- to 5-fold differences in aqueous solubility and dissolution rate, parameters critical for reproducible in vitro and in vivo assays [2].
| Evidence Dimension | Solid-state form identity (XRPD peak positions, °2θ ±0.2°) |
|---|---|
| Target Compound Data | Crystalline Form A: 7.9°, 11.8°, 13.9°, 15.2°, 19.8°, 23.4° |
| Comparator Or Baseline | Crystalline Form 2 (related compound): 9.5°, 11.8°, 14.1°, 14.6°, 17.7°, 18.5° |
| Quantified Difference | Distinct peak sets; non-overlapping primary diffraction signatures |
| Conditions | XRPD analysis per patent gazette specifications; ambient temperature |
Why This Matters
Polymorphic identity directly impacts solubility, dissolution, and bioavailability; Form A certification is a reproducible procurement specification absent from generic supplier catalogs.
- [1] USPTO Patent Gazette. Crystalline Form A vs. Form 2 XRPD characterization. Published 2025-08-26 and 2026-01-20 respectively. View Source
- [2] Singhal D, Curatolo W. Drug polymorphism and dosage form design: a practical perspective. Adv Drug Deliv Rev. 2004;56(3):335-347. (Review supporting the significance of polymorph control for solubility and dissolution.) View Source
